Hexabutyldistannane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92633. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

813-19-4 |

|---|---|

Fórmula molecular |

C24H54Sn2 |

Peso molecular |

580.1 g/mol |

InChI |

InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;; |

Clave InChI |

REDSKZBUUUQMSK-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |

SMILES canónico |

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |

Otros números CAS |

813-19-4 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hexabutyldistannane (CAS 813-19-4)

For Researchers, Scientists, and Drug Development Professionals

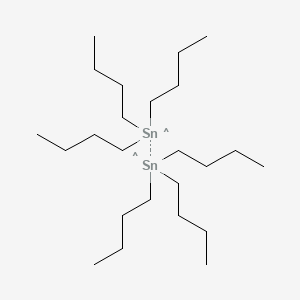

Hexabutyldistannane, also known as hexabutylditin or bis(tributyltin), is an organometallic compound with the chemical formula C24H54Sn2.[1] It is a key reagent in organic synthesis, primarily utilized for the introduction of tributylstannyl groups into organic molecules, a critical step for various subsequent transformations.[2] This document provides a comprehensive overview of its properties, synthesis, safety, and applications, with a focus on its utility in forming carbon-carbon bonds.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[3][4] It is characterized by its high boiling point and insolubility in water, while being soluble in many organic solvents.[3][5]

| Property | Value | Source(s) |

| CAS Number | 813-19-4 | [1][3] |

| Molecular Formula | C24H54Sn2 | [1] |

| Molecular Weight | 580.11 g/mol | [6] |

| Appearance | Clear colorless to slightly yellow liquid | [3][4] |

| Density | 1.148 g/mL at 25 °C | [3][7] |

| Boiling Point | 197-198 °C at 10 mmHg | [3][4] |

| Flash Point | 130 °C (266 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.512 | [3] |

| Water Solubility | Insoluble / Immiscible | [3][5] |

| Storage Temperature | Freezer (-20°C) | [3][5] |

| Sensitivity | Air and Moisture Sensitive | [5] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1][3] Prolonged or repeated exposure can cause damage to organs.[1][3] It is also very toxic to aquatic life with long-lasting effects.[3]

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed.[1][3] |

| Acute Toxicity, Dermal (Category 4) | 💀 | Danger | H312: Harmful in contact with skin.[1][3] |

| Skin Irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation.[1][3] |

| Eye Irritation (Category 2A) | ❗ | Danger | H319: Causes serious eye irritation.[1][3] |

| Reproductive Toxicity (Category 1B) | ☣️ | Danger | H360: May damage fertility or the unborn child. |

| STOT, Repeated Exposure (Category 1) | ☣️ | Danger | H372: Causes damage to organs through prolonged or repeated exposure.[1][3] |

| Hazardous to the Aquatic Environment | ☣️ | Danger | H410: Very toxic to aquatic life with long lasting effects.[3] |

Precautionary Measures:

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Use in a well-ventilated area. Avoid breathing mist or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3] Recommended PPE includes eyeshields, faceshields, and a suitable respirator (e.g., type ABEK EN14387 filter).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up or in an area accessible only to qualified persons. It is sensitive to air and moisture.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]

Synthesis of this compound

Several methods exist for the synthesis of this compound.

-

From Bis(tributyltin)oxide: One common laboratory-scale synthesis involves heating a mixture of Bis(tributyltin)oxide (1 equivalent) and Tributyltin hydride (greater than 2 equivalents) under an inert argon atmosphere at 200 °C for 4 hours.[8][9] This reaction cleanly produces this compound in excellent yield.[9]

-

From Tributyltin Chloride: Another route involves the reaction of tributyltin chloride with a reducing agent such as lithium, sodium, or magnesium.[10]

-

From Tributyltin Hydride: It can also be prepared by the catalytic elimination of hydrogen from tributyltin hydride.[10]

Applications in Organic Synthesis

This compound is a versatile reagent in modern organic synthesis, primarily serving as a source of the tributylstannyl group for stannylation reactions.[2][11]

The most prominent application of this compound is in palladium-catalyzed Stille cross-coupling reactions.[11] In this reaction, an organostannane (R-SnBu3) couples with an organohalide or pseudohalide (R'-X) to form a new carbon-carbon bond (R-R'). This compound is used to prepare the necessary organostannane reagents via stannylation of various organic substrates.[2][4] The Stille reaction is valued for its tolerance of a wide variety of functional groups and generally mild reaction conditions.[11]

Caption: General workflow for a Stille cross-coupling reaction.

This compound serves as a precursor to the tributyltin radical (Bu3Sn•) upon photolysis or thermal initiation.[8] This radical is a key intermediate in various transformations.

-

Formation of Oximes: Alkyl halides can be converted to oximes by reacting them with this compound and a nitrite (B80452) ester (e.g., isoamylnitrit) in benzene (B151609) under irradiation.[8] The photolysis of the Sn-Sn bond generates tributyltin radicals, which abstract the halogen atom from the starting material. The resulting alkyl radical is then trapped by the nitrite to form the oxime product.[8]

-

Reduction of Halogen Compounds: Aromatic bromides and iodides can be reduced (dehalogenated) using this compound in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[8] Similarly, alkyl halides can be de-functionalized via a radical reaction using AIBN as an initiator.[8]

-

Generation of Nitrile Oxides: The reaction of this compound with hydroxyimidoyl chlorides under irradiation provides a mild method for generating nitrile oxides.[8] If conducted in the presence of an alkene, this leads to a 1,3-dipolar cycloaddition to form isoxazolines directly.[8]

Caption: Radical pathway for oxime synthesis using this compound.

Experimental Protocols

The following section details a representative experimental protocol for a reaction utilizing this compound.

This protocol is based on the general method for converting halogen compounds to oximes using this compound.[8]

Materials:

-

Benzyl (B1604629) bromide

-

This compound (CAS 813-19-4)

-

Isoamyl nitrite

-

Benzene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Quartz reaction vessel

-

Photochemical reactor (e.g., with a medium-pressure mercury lamp)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Syringes for liquid transfer

-

Apparatus for column chromatography (e.g., silica (B1680970) gel)

Procedure:

-

To a quartz reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous benzene as the solvent.

-

Add benzyl bromide (1.0 equivalent) to the vessel.

-

Add this compound (approx. 1.1 equivalents) to the solution via syringe.

-

Add isoamyl nitrite (approx. 1.2 equivalents) to the reaction mixture.

-

Seal the vessel and place it in the photochemical reactor.

-

Irradiate the stirred mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue using silica gel column chromatography to isolate the desired product, benzaldoxime.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood due to the toxicity of this compound, the volatility of benzene (a known carcinogen), and the lachrymatory nature of benzyl bromide.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

The photochemical reactor should be properly shielded to prevent exposure to UV radiation.

-

Handle all organotin waste appropriately for hazardous chemical disposal.

References

- 1. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound, CAS No. 813-19-4 - iChemical [ichemical.com]

- 4. Cas 813-19-4,HEXABUTYLDITIN | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physical and Chemical Properties of Compound this compound [hzsqchem.com]

- 8. Hexabutyldistannan – Wikipedia [de.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. HEXABUTYLDITIN | 813-19-4 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of Hexabutyldistannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabutyldistannane, also known as bis(tributyltin), is an organotin compound with the chemical formula C24H54Sn2. It is a versatile reagent in organic synthesis, notably in palladium-catalyzed cross-coupling reactions (Stille coupling), deoxygenation, and desulfurization reactions.[1] A thorough understanding of its physical properties is crucial for its safe handling, application in chemical processes, and for the development of new synthetic methodologies. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by available data and general experimental considerations.

Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[2][3] It is characterized by its insolubility in water and sensitivity to air and moisture.[1][4]

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound compiled from various sources.

| General Properties | |

| Chemical Formula | C24H54Sn2[1][4] |

| Molecular Weight | 580.11 g/mol [2][4][5] |

| Appearance | Clear colorless to slightly yellow liquid[2][3] |

| Odor | Mild, characteristic[6] |

| Thermal and Physical Constants | |

| Boiling Point | 197-198 °C at 10 mmHg[2][3][4][7] |

| 194 °C at 4 mmHg | |

| Melting Point | Not available (liquid at room temperature)[8] |

| Density | 1.148 g/mL at 25 °C[2][3][5][9] |

| Refractive Index (n20/D) | 1.512[3][4][5] |

| 1.5105-1.5145 at 20 °C[1] | |

| Flash Point | 110 °C (230 °F)[10] |

| 124 °C[2][4] | |

| 130 °C[3][8] | |

| Vapor Pressure | < 0.01 hPa at 20 °C |

| Decomposition Temperature | > 250 °C (> 482 °F) |

| Solubility | |

| Water | Insoluble/Immiscible[1][3][10] |

| Methanol | Slightly soluble[4] |

Experimental Protocols for Property Determination

While detailed, step-by-step experimental protocols for the determination of each physical property of this compound are not extensively published in readily available literature, this section outlines the general methodologies that are typically employed for such measurements.

Determination of Boiling Point

The boiling point of this compound is determined under reduced pressure due to its high boiling point at atmospheric pressure, which could lead to decomposition.

Methodology:

-

Apparatus: A distillation apparatus equipped with a short-path distillation head, a calibrated thermometer, a vacuum pump, and a manometer is used.

-

Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 10 mmHg). The sample is then heated gradually. The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a steady condensation of vapor on the thermometer bulb, is recorded as the boiling point at that specific pressure.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Calibration: The pycnometer is cleaned, dried, and its weight is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the weight is recorded. The volume of the pycnometer is calculated.

-

Measurement: The calibrated pycnometer is filled with this compound at the same temperature, and its weight is measured.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Measurement: A few drops of this compound are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound, as inferred from synthetic procedures for related organotin compounds.[11]

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are available for this compound and are consistent with its structure, showing characteristic signals for the butyl groups attached to the tin atoms.[3][12]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching and bending vibrations of the butyl groups.[12] The spectrum is typically acquired using a neat sample between salt plates (capillary cell).[12]

-

Mass Spectrometry (MS): Mass spectral data for this compound is available, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS), which can be used to confirm its molecular weight and fragmentation pattern.[12][13]

Conclusion

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. This compound | CAS 813-19-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound, CAS No. 813-19-4 - iChemical [ichemical.com]

- 4. 813-19-4 CAS MSDS (HEXABUTYLDITIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ビス(トリブチルスズ) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. CAS RN 813-19-4 | Fisher Scientific [fishersci.com]

- 8. Bis(tributyltin)CAS #: 813-19-4 [eforu-chemical.com]

- 9. Physical and Chemical Properties of Compound this compound [hzsqchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexabutyldistannane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabutyldistannane, also known as bis(tributyltin), is an organometallic compound with significant applications in organic synthesis. Its utility as a source of tributyltin radicals and its role in palladium-catalyzed cross-coupling reactions have made it an important reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of this compound, with a focus on experimental protocols and reaction mechanisms.

Core Properties and Data

This compound is a clear, colorless to slightly yellow liquid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H54Sn2 | [2][3][4] |

| Molecular Weight | 580.1 g/mol | [2][3] |

| CAS Number | 813-19-4 | [3][5] |

| Density | 1.148 g/mL at 25 °C | [1][5] |

| Boiling Point | 197-198 °C at 10 mmHg | [1][5] |

| Flash Point | 124 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for common laboratory-scale preparations.

Experimental Protocol 1: From Bis(tributyltin)oxide (B142050) and Tributyltin Hydride

This method involves the high-temperature reaction of bis(tributyltin)oxide with an excess of tributyltin hydride.[5]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, combine 1 equivalent of bis(tributyltin)oxide and slightly more than 2 equivalents of tributyltin hydride.

-

Heat the reaction mixture to 200 °C.

-

Maintain the temperature for 4 hours.

-

After cooling, the product, this compound, can be purified by vacuum distillation.

Experimental Protocol 2: From Tri-n-butylchlorostannane

This compound can also be synthesized by the reduction of tri-n-butylchlorostannane.[1]

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve tri-n-butylchlorostannane in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Add a reducing agent such as lithium, sodium, or magnesium metal to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Applications in Organic Synthesis

This compound is a versatile reagent in modern organic synthesis, primarily utilized in Stille cross-coupling reactions and various radical-mediated transformations.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed coupling between an organostannane and an organic halide or pseudohalide, forming a new carbon-carbon bond.[6][7][8] this compound is often used to generate the active tributylstannyl species in situ.

This protocol provides a general framework for a Stille coupling reaction.[9]

Materials:

-

Aryl or vinyl halide/triflate (1.0 eq)

-

This compound (or another organostannane) (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, DMF, THF)

-

Optional: Additives such as Cu(I) salts or lithium chloride.[6]

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the organic halide, the palladium catalyst, and a stir bar.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the organostannane reagent to the reaction mixture via syringe.

-

If required, add any additives at this stage.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.[6] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

The mechanism of the Stille reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Radical Reactions

This compound serves as an excellent source of tributyltin radicals (Bu₃Sn•) upon photolysis or thermal initiation.[5] These radicals are highly effective in a variety of transformations, including dehalogenations, cyclizations, and intermolecular additions.[10][11]

This protocol describes the reduction of an alkyl halide using this compound.[5]

Materials:

-

Alkyl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Radical initiator (e.g., AIBN, 0.1 eq)

-

Solvent (e.g., benzene, toluene, 1,2-dimethoxyethane)

-

Proton donor (e.g., malonic acid)[5]

-

Optional: Thiophenol (catalytic amount)[5]

Procedure:

-

In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, dissolve the alkyl halide in the chosen solvent.

-

Add this compound, the radical initiator, the proton donor, and the catalyst (if used).

-

Heat the reaction mixture to reflux (typically around 80-110 °C) or irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography. Tin byproducts can be removed by washing with an aqueous KF solution.

The following diagram illustrates a typical radical chain process initiated by this compound.

References

- 1. HEXABUTYLDITIN | 813-19-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hexabutyldistannan – Wikipedia [de.wikipedia.org]

- 6. Stille Coupling | NROChemistry [nrochemistry.com]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Chapter 4. Reaction mechanisms. Part (iii) Free radicals - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]

Solubility of Hexabutyldistannane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexabutyldistannane in various organic solvents. Due to its applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of tin-carbon bonds, a thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation. This document compiles available solubility data, details relevant experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For a liquid solute like this compound, this is often described in terms of miscibility, which is the ability of two liquids to mix in all proportions, forming a single phase. The principle of "like dissolves like" is a key predictor of solubility; non-polar molecules tend to dissolve in non-polar solvents, and polar molecules in polar solvents. This compound, with its six butyl chains, is a distinctly non-polar molecule.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility/Miscibility of this compound | Citation |

| Water | H₂O | High | Insoluble/Immiscible | [1][2][3][4] |

| Methanol | CH₃OH | High | Slightly Soluble | [3][4] |

| Ethanol | C₂H₅OH | High | Soluble | [2] |

| Acetone | C₃H₆O | Medium | Soluble | [2] |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Expected to be Miscible | |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Expected to be Miscible | |

| Toluene | C₇H₈ | Low | Expected to be Miscible | |

| Hexane | C₆H₁₄ | Low | Expected to be Miscible |

Note: "Expected to be Miscible" is based on the non-polar nature of this compound and the principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid compound like this compound in an organic solvent can be effectively carried out using a modified version of the widely recognized shake-flask method. This method establishes the equilibrium solubility at a given temperature.

Principle

A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. After equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., ethanol, acetone, THF, hexane, etc.)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (for separating excess liquid solute)

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph with Mass Spectrometer (GC/MS) or Flame Ionization Detector (GC-FID)

Procedure

-

Preparation of the Sample:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. "Excess" means adding enough solute so that a separate liquid phase of undissolved this compound is clearly visible after initial mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 to 48 hours is adequate.[5] The agitation ensures intimate contact between the two liquid phases.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the two phases to separate.

-

To ensure complete separation of the excess this compound, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase (the supernatant) using a syringe.

-

Filter the collected aliquot through a solvent-compatible syringe filter to remove any remaining micro-droplets of the undissolved solute.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated GC/MS or GC-FID system.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by comparing its instrument response to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Reporting

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Synthesis and Application

The solubility of this compound is a critical parameter that influences its use in organic synthesis. The following diagram illustrates the logical relationships between solubility and key aspects of its application.

Caption: Logical relationships of this compound solubility in synthesis.

References

A Technical Guide to High-Purity Hexabutyldistannane for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Hexabutyldistannane (CAS No. 813-19-4), a critical organotin reagent in modern organic synthesis. This document outlines commercial suppliers, key quality attributes, and detailed experimental protocols relevant to its application in research and drug development, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2]

Introduction to this compound

This compound, also known as bis(tributyltin), is a colorless to pale yellow liquid that serves as a versatile and efficient source of the tributylstannyl group in a variety of chemical transformations.[3] Its primary application lies in the Stille reaction, a powerful method for forming carbon-carbon bonds, which is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][4][5][6] The purity and quality of this compound are paramount, as impurities can significantly impact reaction yields, catalyst performance, and the purity of the final product.[7][8]

Commercial Suppliers and Product Specifications

Several chemical suppliers offer high-purity this compound. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Below is a summary of typical product specifications from various commercial sources.

Table 1: Representative Product Specifications from Commercial Suppliers

| Parameter | Typical Specification |

| Purity (by GC) | ≥95% |

| Appearance | Colorless to slightly yellow liquid |

| Density (at 25 °C) | ~1.148 g/mL |

| Boiling Point | 197-198 °C at 10 mmHg |

| Refractive Index (n20/D) | ~1.512 |

Known Commercial Suppliers:

-

NINGBO INNO PHARMCHEM CO.,LTD

-

Dayang Chem (Hangzhou) Co.,Ltd.

-

Sigma-Aldrich (Merck)

-

Tokyo Chemical Industry (TCI)

-

Alfa Aesar

-

Strem Chemicals

Quality Control and Analytical Protocols

Ensuring the purity of this compound is a critical step before its use in sensitive applications.[7][8][9] The primary analytical techniques for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for purity assessment.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.[12][13] Potential impurities may include starting materials from the synthesis, by-products, or degradation products.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate). A typical concentration is 1 mg/mL.

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.

-

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Illustrative):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

-

Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify impurities based on their peak areas relative to the main this compound peak.

Quantitative NMR (qNMR) Spectroscopy for Purity Assessment

qNMR provides an accurate determination of the absolute purity of this compound without the need for a reference standard of the analyte itself.[10][14] A certified internal standard with a known purity is used for quantification.

Experimental Protocol: ¹H qNMR Analysis

-

Sample Preparation:

-

Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube.

-

Accurately weigh a known amount of the this compound sample into the same NMR tube.

-

Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

-

-

Data Processing and Analysis:

-

Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Synthesis of High-Purity this compound

Several methods are reported for the synthesis of this compound.[3][15] One common laboratory-scale procedure involves the reductive coupling of a tributyltin halide.

Experimental Protocol: Synthesis via Reductive Coupling

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly prepared sodium sand in toluene (B28343).

-

Addition of Tributyltin Chloride: Slowly add a solution of tributyltin chloride in anhydrous toluene to the sodium suspension at a controlled rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium with ethanol.

-

Filter the mixture to remove sodium chloride and other solid by-products.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to obtain high-purity this compound.

Application in Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][5][6] High-purity this compound is crucial for the success of this reaction.

Experimental Protocol: General Procedure for Stille Coupling

This is a generalized protocol and may require optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a ligand if necessary.

-

Addition of Reagents: Add anhydrous, degassed solvent (e.g., toluene, DMF, or THF). Then, add this compound (1.0-1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up:

-

Cool the reaction to room temperature and dilute with an appropriate organic solvent.

-

To remove tin by-products, wash the organic layer with an aqueous solution of potassium fluoride.

-

Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis of high-purity this compound.

Caption: Quality control workflow for this compound.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. reagent.co.uk [reagent.co.uk]

- 8. echemi.com [echemi.com]

- 9. qualityfwd.com [qualityfwd.com]

- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotech-spain.com [biotech-spain.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

Hexabutyldistannane as a Source of Tributylstannyl Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexabutyldistannane as a reagent for the generation of tributylstannyl radicals, which are pivotal intermediates in a variety of synthetic organic reactions. This document details the mechanisms of radical generation, presents quantitative data, outlines experimental protocols, and offers a comparative analysis with other common radical initiators.

Introduction to Tributylstannyl Radicals in Organic Synthesis

Tributylstannyl radicals (•SnBu₃) are highly valuable intermediates in organic chemistry, primarily utilized for their ability to mediate a range of radical reactions. These reactions are often characterized by their high degree of selectivity and functional group tolerance, making them powerful tools in the synthesis of complex molecules, including natural products and pharmaceuticals. Key applications of tributylstannyl radicals include dehalogenations, radical cyclizations, and intermolecular carbon-carbon bond formation. The formation of these radicals is a critical step in the initiation of such chemical transformations. While tributyltin hydride (Bu₃SnH) in combination with an initiator like azobisisobutyronitrile (AIBN) is a conventional method for generating these radicals, this compound ((Bu₃Sn)₂) offers a viable alternative with distinct methods of activation.

Generation of Tributylstannyl Radicals from this compound

This compound serves as a direct precursor to two equivalents of tributylstannyl radicals through the homolytic cleavage of the tin-tin bond. This cleavage can be induced by thermal or photochemical methods.

Photochemical Generation

The photochemical generation of tributylstannyl radicals from this compound is achieved by irradiating a solution of the compound with ultraviolet (UV) light. The energy from the UV radiation excites the this compound molecule, leading to the homolysis of the relatively weak Sn-Sn bond. This method is particularly advantageous for reactions that are sensitive to heat.

Thermal Generation

Heating a solution containing this compound can also induce the homolytic cleavage of the tin-tin bond to form tributylstannyl radicals. The rate of this thermal decomposition is dependent on the temperature and the bond dissociation energy (BDE) of the Sn-Sn bond. Radical chain reactions are typically conducted at temperatures of 110 °C or less.[1]

Quantitative Data

A critical aspect of utilizing any chemical reagent is understanding its quantitative parameters. The following table summarizes key data related to the generation of tributylstannyl radicals from both this compound and the more common tributyltin hydride system.

| Parameter | Value | Source |

| This compound | ||

| Sn-Sn Bond Dissociation Energy | ~70-80 kcal/mol | General literature on organotin compounds |

| Tributyltin Hydride | ||

| Sn-H Bond Dissociation Energy | ~74 kcal/mol | --INVALID-LINK-- |

Note: Specific, experimentally determined values for the quantum yield of photolysis and the kinetics of thermal decomposition of this compound are not widely reported in publicly available literature.

Experimental Protocols

The following are generalized experimental protocols for the generation of tributylstannyl radicals from this compound for use in subsequent reactions, such as radical cyclization. These protocols should be adapted and optimized for specific substrates and desired transformations.

Photochemical Radical Cyclization of an Alkyl Halide

This protocol describes a typical procedure for a radical cyclization reaction initiated by the photolysis of this compound.

Materials:

-

Alkyl halide substrate

-

This compound

-

Degassed solvent (e.g., benzene, toluene)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for wavelengths > 290 nm)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a quartz or Pyrex reaction vessel, dissolve the alkyl halide substrate (1.0 eq) and this compound (1.1 - 1.5 eq) in the degassed solvent. The concentration of the substrate is typically in the range of 0.01-0.1 M.

-

Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.

-

While maintaining a positive pressure of the inert gas, irradiate the reaction mixture with the UV lamp at a controlled temperature (often ambient temperature).

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the cyclized product.

Thermal Radical Cyclization of an Alkyl Halide

This protocol outlines a general procedure for a radical cyclization initiated by the thermal decomposition of this compound.

Materials:

-

Alkyl halide substrate

-

This compound

-

High-boiling, degassed solvent (e.g., toluene, xylene)

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the alkyl halide substrate (1.0 eq) and this compound (1.1 - 1.5 eq).

-

Add the degassed, high-boiling solvent to achieve the desired concentration (typically 0.01-0.1 M).

-

Heat the reaction mixture to reflux with vigorous stirring. The required temperature will depend on the solvent and the desired rate of radical generation.

-

Monitor the reaction progress by TLC, GC, or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired cyclized product.

Reaction Mechanisms and Workflows

The generation of tributylstannyl radicals from this compound is the initiation step for a variety of radical chain reactions. The following diagrams, generated using the DOT language, illustrate the fundamental pathways.

Generation of Tributylstannyl Radicals

Caption: Generation of tributylstannyl radicals from this compound.

General Radical Chain Cyclization Workflow

Caption: Workflow for a radical cyclization reaction.

Comparison with Tributyltin Hydride / AIBN System

The choice between this compound and the more common tributyltin hydride/AIBN system for generating tributylstannyl radicals depends on the specific requirements of the reaction.

| Feature | This compound | Tributyltin Hydride / AIBN |

| Initiation | Photochemical (UV) or Thermal | Thermal (AIBN decomposition) |

| Byproducts | Primarily tributyltin halides | Tributyltin halides and byproducts from AIBN |

| Hydrogen Donor | Not an intrinsic H-donor | Bu₃SnH is the H-donor |

| Advantages | Can be initiated at low temperatures photochemically; cleaner initiation as no AIBN byproducts are formed. | Well-established and widely used; Bu₃SnH serves as both the radical precursor and the hydrogen atom donor in the propagation step. |

| Disadvantages | Requires a UV light source for photochemical initiation; does not provide a hydrogen atom for the propagation step, which may need to be supplied by another reagent or abstracted from the solvent. | Thermal initiation requires elevated temperatures which may not be suitable for all substrates; AIBN byproducts can complicate purification. |

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times. Care should be taken to avoid inhalation of vapors and skin contact. All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound is a valuable reagent for the generation of tributylstannyl radicals, offering distinct advantages, particularly for reactions that benefit from photochemical initiation at low temperatures. While it is less commonly employed than the tributyltin hydride/AIBN system, its ability to provide a clean source of radicals makes it a powerful tool in the arsenal (B13267) of the synthetic organic chemist. A thorough understanding of the reaction conditions and mechanisms is crucial for its successful application in the synthesis of complex molecular architectures.

References

The Tin-Tin Bond in Hexabutyldistannane: A Technical Guide to Its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabutyldistannane [(C₄H₉)₃Sn-Sn(C₄H₉)₃], a cornerstone of organotin chemistry, possesses a reactive tin-tin bond that serves as a versatile linchpin in a multitude of synthetic transformations. The inherent weakness of this homonuclear bond allows for its facile cleavage under various conditions, leading to the formation of highly useful tributylstannyl radicals or ions. This technical guide provides an in-depth exploration of the fundamental reactivity of the tin-tin bond in this compound, detailing the mechanisms of its homolytic and heterolytic cleavage. Key applications, including its role in radical-mediated reactions and palladium-catalyzed cross-coupling processes like the Stille reaction, are discussed. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols for seminal reactions, and mechanistic diagrams to aid researchers in leveraging the unique reactivity of this essential organometallic reagent.

Introduction

This compound, also known as bis(tributyltin), is a colorless, high-boiling liquid widely employed in organic synthesis. Its utility stems primarily from the reactivity of the central tin-tin (Sn-Sn) sigma bond. This bond is susceptible to cleavage by thermal, photochemical, or chemical means, making this compound a valuable precursor to tributylstannyl radicals ([Bu₃Sn]•), tributylstannyl anions ([Bu₃Sn]⁻), and tributylstannyl cations ([Bu₃Sn]⁺). These reactive intermediates are pivotal in a wide array of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. Understanding the fundamental modes of Sn-Sn bond cleavage is crucial for designing and optimizing synthetic strategies in fields ranging from natural product synthesis to the development of novel pharmaceutical agents.

Physicochemical and Thermochemical Properties

A foundational understanding of the reactivity of this compound begins with its physical and thermochemical properties. The Sn-Sn bond is relatively weak compared to carbon-carbon bonds, a characteristic that dictates its chemical behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₄Sn₂ | [1][2] |

| Molecular Weight | 580.11 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid | |

| Density | ~1.148 g/mL at 25 °C | [3] |

| Refractive Index | n20/D ~1.512 | [3] |

| Sn-Sn Bond Dissociation Enthalpy (DH°₂₉₈) | ~72.0 ± 7.1 kJ/mol (~17.2 kcal/mol)¹ | [4] |

¹Value is for a sterically hindered diaryldistannane (ArDippSnSnArDipp) and serves as a reasonable approximation for a Sn-Sn single bond.

Modes of Tin-Tin Bond Reactivity

The reactivity of the Sn-Sn bond in this compound can be broadly categorized into two primary cleavage pathways: homolytic and heterolytic.

Homolytic Cleavage: The Radical Pathway

Homolytic cleavage of the Sn-Sn bond results in the formation of two tributylstannyl radicals ([Bu₃Sn]•). This process is typically initiated by heat (thermolysis) or UV light (photolysis) and is central to a vast number of radical-mediated reactions.

Caption: Homolytic cleavage of this compound to form two tributylstannyl radicals.

The generated tributylstannyl radical is a key intermediate in chain reactions, most notably in reductive dehalogenations and radical cyclizations.

This compound serves as an effective, albeit toxic, alternative to tributyltin hydride for the reduction of organic halides. The reaction proceeds via a radical chain mechanism.

Caption: Radical chain mechanism for the dehalogenation of an organic halide (R-X).

Quantitative Data: Radical Dehalogenation Yields

| Substrate (R-X) | Product (R-H) | Yield (%) | Conditions |

| 1-Bromoadamantane | Adamantane | 95 | (Bu₃Sn)₂, hv, Benzene (B151609), 80 °C |

| Ethyl 2-bromopropionate | Ethyl propionate | 92 | (Bu₃Sn)₂, AIBN, Benzene, reflux |

| 4-Bromotoluene | Toluene | 85 | (Bu₃Sn)₂, AIBN, Toluene, reflux |

This compound can initiate radical cyclizations, which are powerful methods for constructing five- and six-membered rings.[5][6] The tributylstannyl radical abstracts a halogen atom to generate an alkyl radical, which then undergoes an intramolecular addition to a multiple bond.

Quantitative Data: Radical Cyclization Yields

| Substrate | Product(s) | Yield (%) | Conditions |

| N-allyl-N-(2-iodophenyl)acetamide | 3-methyl-3,4-dihydroquinolin-2(1H)-one | 78 | (Bu₃Sn)₂, AIBN, Benzene, reflux |

| 1-allyl-2-iodobenzene | 3-methyl-2,3-dihydro-1H-indene | 85 | (Bu₃Sn)₂, AIBN, Benzene, reflux |

| 4-Pentenyl iodoacetate | 5-(3-iodopropyl)dihydrofuran-2(3H)-one | High Yield | (Bu₃Sn)₂, 80 °C |

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic halide (1.0 equiv).

-

Reagents: Dissolve the substrate in a degassed solvent with a high bond dissociation energy (e.g., benzene or toluene) under an inert atmosphere (e.g., Argon or Nitrogen). Add this compound (0.6 - 1.2 equiv).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equiv), or irradiate the mixture with a UV lamp.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product, containing the desired dehalogenated compound and tributyltin halide byproducts, can be purified by flash column chromatography. To facilitate removal of tin byproducts, the crude mixture can be dissolved in diethyl ether and stirred vigorously with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate insoluble tributyltin fluoride, which is then removed by filtration.

Heterolytic Cleavage: Ionic Pathways

The Sn-Sn bond can also undergo heterolytic cleavage, where one tin atom retains both electrons from the bond, forming a tributylstannyl anion ([Bu₃Sn]⁻) and a tributylstannyl cation ([Bu₃Sn]⁺), or more commonly, reacting with an external agent that facilitates this ionic scission.

Strong nucleophiles, such as organolithium reagents, can attack one of the tin atoms, cleaving the Sn-Sn bond to generate a tributylstannyl anion and a tetraorganotin compound.[7]

Caption: Nucleophilic cleavage of this compound by an organolithium reagent.

This reactivity is also observed in transition-metal-free stannylation reactions, where a nucleophilic species, facilitated by a base, attacks the distannane.[8] This generates a stannyl (B1234572) anion that can then participate in an Sₙ2 reaction with an alkyl halide.

Quantitative Data: Nucleophile-Promoted Stannylation [8]

| Alkyl Halide | Product | Yield (%) | Conditions |

| 1-Bromooctane | 1-(Trimethylstannyl)octane | 85 | (Me₃Sn)₂, t-BuOLi, DMF, 80 °C, 1h |

| Benzyl bromide | Benzyltrimethylstannane | 92 | (Me₃Sn)₂, t-BuOLi, DMF, 80 °C, 1h |

| 1-Iodobutane | 1-(Trimethylstannyl)butane | 88 | (Me₃Sn)₂, t-BuOLi, DMF, 80 °C, 1h |

Note: Data shown for Hexamethyldistannane (B1337061), which exhibits analogous reactivity.

-

Setup: In a nitrogen-filled glovebox or under an inert atmosphere, weigh lithium tert-butoxide (1.5 equiv) into a reaction tube.

-

Reagents: Add anhydrous dimethylformamide (DMF), followed by hexamethyldistannane (1.2 equiv) and the alkyl bromide (1.0 equiv).

-

Reaction: Seal the tube and stir the solution in an oil bath at 80 °C for 1 hour.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a short plug of silica (B1680970) gel to remove insoluble precipitates.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired alkylstannane.

Electrophiles, such as halogens (I₂, Br₂), readily cleave the Sn-Sn bond to form two equivalents of the corresponding tributyltin halide. This reaction is a straightforward and high-yielding method for the synthesis of these important reagents.

Caption: Electrophilic cleavage of this compound by a halogen molecule.

Quantitative Data: Electrophilic Cleavage

| Electrophile (X₂) | Product (Bu₃Sn-X) | Yield (%) | Conditions |

| Iodine (I₂) | Tributyltin iodide | >95 | CH₂Cl₂, Room Temp |

| Bromine (Br₂) | Tributyltin bromide | >95 | CH₂Cl₂, Room Temp |

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 equiv) dissolved in a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of bromine (1.0 equiv) in the same solvent dropwise via the dropping funnel. The characteristic orange-red color of bromine should disappear upon addition.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional hour.

-

Work-up: The reaction is typically quantitative. The solvent can be removed under reduced pressure to yield the crude tributyltin bromide, which can be purified by vacuum distillation if necessary. Caution: Bromine is highly corrosive and toxic. Organotin compounds are toxic. Handle all reagents and products in a well-ventilated fume hood with appropriate personal protective equipment.

Application in Palladium-Catalyzed Cross-Coupling: The Stille Reaction

Perhaps the most significant application of this compound is in the palladium-catalyzed Stille cross-coupling reaction. In this context, this compound is often used to prepare the necessary organostannane coupling partner in situ or in a preceding step through a palladium-catalyzed stannylation of an aryl or vinyl halide/triflate.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data: Palladium-Catalyzed Stannylation Yields [9]

| Aryl Halide | Product | Yield (%) | Conditions |

| 4-Iodoanisole | 4-Tributylstannylanisole | 95 | (Bu₃Sn)₂, Pd(OAc)₂, PCy₃, CsF, neat, 100 °C |

| 4-Bromonitrobenzene | 4-Tributylstannylnitrobenzene | 90 | (Bu₃Sn)₂, Pd(OAc)₂, PCy₃, CsF, neat, 100 °C |

| 2-Bromopyridine | 2-(Tributylstannyl)pyridine | 88 | (Bu₃Sn)₂, Pd(PPh₃)₄, Toluene, reflux |

Experimental Protocol: Palladium-Catalyzed Stannylation of an Aryl Bromide[9]

-

Setup: To a reaction tube, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), cesium fluoride (CsF, 2.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv), and tricyclohexylphosphine (B42057) (PCy₃, 0.08 equiv).

-

Reaction: The reaction is performed under solvent-free conditions. Seal the tube and heat the mixture at 100 °C with stirring until the starting material is consumed, as monitored by GC-MS.

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Directly purify the crude mixture by flash column chromatography on silica gel to afford the desired arylstannane product.

Conclusion

The fundamental reactivity of the tin-tin bond in this compound is characterized by its propensity for cleavage. This cleavage can occur homolytically, providing a valuable source of tributylstannyl radicals for a host of chain reactions, or heterolytically, through interactions with strong nucleophiles or electrophiles. This versatile reactivity has cemented this compound's role as an indispensable reagent in modern organic synthesis, particularly in the realms of radical chemistry and palladium-catalyzed cross-coupling reactions. While concerns over the toxicity of organotin compounds persist, a thorough understanding of the reactivity of the Sn-Sn bond enables chemists to design more efficient and selective transformations, contributing to advancements in medicinal chemistry and materials science. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for the effective application of this powerful synthetic tool.

References

- 1. This compound | C24H54Sn2 | CID 6327815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1,2,2,2-Hexabutyl-distannane | C24H54Sn2 | CID 24189553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ビス(トリブチルスズ) 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Radical cyclization - Wikipedia [en.wikipedia.org]

- 6. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. Transition Metal Free Stannylation of Alkyl Halides: The Rapid Synthesis of Alkyltrimethylstannanes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of Hexabutyldistannane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexabutyldistannane, a key organotin compound utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the chemical shifts for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-CH ₂-CH₂-CH₂-CH₃ | ~0.9 | m | |

| Sn-CH₂-CH ₂-CH₂-CH₃ | ~1.3 | m | |

| Sn-CH₂-CH₂-CH ₂-CH₃ | ~1.5 | m | |

| Sn-CH₂-CH₂-CH₂-CH ₃ | ~0.9 | t | ~7.3 |

Note: The signals for the butyl protons often appear as complex multiplets due to overlapping signals.

¹³C NMR Data

| Assignment | Chemical Shift (δ, ppm) |

| Sn-C H₂-CH₂-CH₂-CH₃ | 10.5 |

| Sn-CH₂-CH₂-CH₂-C H₃ | 13.8 |

| Sn-CH₂-C H₂-CH₂-CH₃ | 27.5 |

| Sn-CH₂-CH₂-C H₂-CH₃ | 29.3 |

¹¹⁹Sn NMR Data

| Assignment | Chemical Shift (δ, ppm) |

| Sn | -83.5 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides characteristic absorption peaks corresponding to the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2955, 2918, 2870, 2851 | C-H stretching | Strong |

| 1464 | C-H bending | Medium |

| 1377 | C-H bending | Medium |

| ~770 | Sn-C stretching | Medium |

Experimental Protocols

The following provides a general methodology for acquiring the spectroscopic data presented. Given that this compound is an air-sensitive liquid, appropriate handling techniques are crucial.

NMR Spectroscopy

Sample Preparation (Air-Sensitive Protocol):

-

All glassware (NMR tube, syringe, etc.) should be oven-dried and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).

-

In an inert atmosphere glovebox or using Schlenk line techniques, transfer an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) into the NMR tube.

-

Add the desired deuterated solvent (e.g., CDCl₃, C₆D₆) via syringe to achieve a final volume of approximately 0.6 mL.

-

Cap the NMR tube securely while still under the inert atmosphere.

-

Wipe the outside of the NMR tube with a lint-free cloth before inserting it into the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Utilize proton decoupling to simplify the spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

¹¹⁹Sn NMR: A multinuclear probe is required. The chemical shifts are typically referenced to an external standard, such as tetramethyltin (B1198279) (Me₄Sn).

FTIR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

-

If using an ATR accessory, apply a small drop of this compound directly onto the crystal.

-

If using transmission, place a drop of the neat liquid between two salt plates to create a thin film.[1]

-

For air-sensitive handling, this procedure should be performed in an inert atmosphere glovebox.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method: Attenuated Total Reflectance (ATR) is often convenient for liquid samples. Transmission through salt plates is also a common method.[1]

-

Procedure:

-

Collect a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Thermal Stability and Decomposition of Hexabutyldistannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexabutyldistannane. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes known physical properties, general principles of organotin chemistry, and standard analytical methodologies to present a thorough understanding of its expected thermal behavior. Detailed experimental protocols for the techniques used to characterize such compounds are also provided.

Physical and Chemical Properties of this compound

This compound, also known as bis(tributyltin), is an organometallic compound with the chemical formula C24H54Sn2. It is a colorless to slightly yellow liquid that is sensitive to air and moisture. Its key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C24H54Sn2 |

| Molecular Weight | 580.11 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Density | 1.148 g/mL at 25 °C |

| Boiling Point | 197-198 °C at 10 mmHg |

| Flash Point | 130 °C |

| Refractive Index | n20/D 1.512 |

| Solubility | Insoluble in water |

| CAS Number | 813-19-4 |

Thermal Stability and Decomposition Pathway

The decomposition is likely to proceed via a radical mechanism. Upon heating, the Sn-Sn bond breaks to form two tributylstannyl radicals (Bu3Sn•). These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and combination reactions, leading to a mixture of decomposition products.

Upon significant heating, further decomposition can lead to the formation of inorganic tin species and volatile organic compounds. Under oxidative conditions, tin oxides (SnO, SnO2), carbon monoxide (CO), and carbon dioxide (CO2) would be expected as final decomposition products.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and spectroscopic techniques would be employed. Given its air and moisture sensitivity, all handling and preparation of the sample must be conducted under an inert atmosphere (e.g., in a glovebox).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of the decomposition process.

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, place 5-10 mg of this compound into a hermetically sealed aluminum or ceramic TGA pan. A small pinhole should be made in the lid to allow for the escape of volatile decomposition products.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for the calculation of kinetic parameters.

-

-

Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of initial significant weight loss. Kinetic parameters such as activation energy can be calculated using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the enthalpy of decomposition (whether the process is exothermic or endothermic) and to observe any phase transitions prior to decomposition.

Methodology:

-

Sample Preparation: In an inert atmosphere glovebox, hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty, hermetically sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram will show heat flow as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis sample holder under an inert atmosphere.

-

Instrument Setup:

-

The pyrolyzer is coupled to the injector of a gas chromatograph, which is in turn connected to a mass spectrometer.

-

Pyrolyzer: Set the pyrolysis temperature (e.g., in steps from 200 °C to 600 °C) and time (e.g., 10-20 seconds).

-

GC: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to separate the expected decomposition products. A typical program might start at 40 °C and ramp up to 300 °C.

-

MS: Operate in electron ionization (EI) mode, scanning a mass range of m/z 10-600.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different volatile decomposition products. The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) to identify the individual compounds. This allows for the elucidation of the decomposition mechanism.

Bond Dissociation Energies and Decomposition Initiation

The thermal decomposition of this compound is expected to initiate with the cleavage of the weakest bond in the molecule. The relevant bond dissociation energies (BDEs) are for the Sn-Sn and Sn-C bonds.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| Sn-Sn | ~150 - 200 |

| Sn-C (alkyl) | ~250 - 300 |

| C-C (alkyl) | ~350 - 370 |

| C-H (alkyl) | ~410 - 430 |

Note: These are approximate values, and the exact BDE can vary depending on the specific molecular structure and the method of determination.

As indicated in the table, the Sn-Sn bond is significantly weaker than the Sn-C, C-C, and C-H bonds. Therefore, the thermal decomposition will preferentially initiate via the homolytic cleavage of the Sn-Sn bond, as depicted in Figure 1. The temperature at which this process becomes significant corresponds to the onset of thermal decomposition.

Conclusion

While specific, published quantitative data on the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely behavior can be derived from its chemical structure and the established principles of organotin chemistry. The decomposition is expected to initiate with the cleavage of the relatively weak Sn-Sn bond, leading to the formation of tributylstannyl radicals and subsequent complex reaction pathways. The experimental protocols outlined in this guide for TGA, DSC, and Py-GC-MS provide a robust framework for the detailed investigation of its thermal stability, decomposition kinetics, and the identification of its decomposition products. Such studies are essential for ensuring the safe handling, storage, and application of this and related organotin compounds in research and development.

A Comprehensive Technical Guide to the History and Discovery of Hexabutyldistannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabutyldistannane, a pivotal organotin compound, has played a significant role in the advancement of organic synthesis. This document provides an in-depth exploration of its history, from the foundational work in organotin chemistry to its specific discovery and synthesis. It details the experimental protocols for its preparation, presents key quantitative data, and illustrates a general synthetic workflow. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or study organometallic compounds.

Introduction: The Dawn of Organotin Chemistry

The journey to the discovery of this compound begins with the birth of organotin chemistry in the mid-19th century. The pioneering work of Edward Frankland, an English chemist, laid the groundwork for this new field of study. In 1849, Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide, opening a new chapter in the exploration of carbon-tin bonds.[1][2][3][4] This seminal discovery paved the way for future investigations into the synthesis and reactivity of a vast array of organotin compounds. Another notable figure in the early history of organometallic chemistry was the German chemist Carl Jacob Löwig, who, in 1853, was the first to synthesize tetraethyllead. While not directly involved with tin compounds at that time, his work contributed to the growing understanding of metal-carbon bonds.

The Discovery of this compound: The Contributions of van der Kerk and Luijten

The mid-20th century witnessed a surge of interest in organotin compounds, largely driven by the extensive research of G. J. M. van der Kerk and J. G. A. Luijten at the Institute for Organic Chemistry T.N.O. in Utrecht, Netherlands. Their systematic investigations into the preparation and properties of organotin compounds throughout the 1950s were instrumental in establishing the field's industrial and synthetic utility.

While a single, definitive publication announcing the "discovery" of this compound is not readily apparent, its synthesis emerged from their broader efforts to prepare various trialkyltin compounds. Their 1957 paper, "Investigations on organo-tin compounds. V. The preparation of a number of trialkyl- and triaryltin compounds," published in the Journal of Applied Chemistry, describes methods for synthesizing compounds of the R3SnX type, which are direct precursors to this compound. Furthermore, their earlier work on the Wurtz reaction for preparing butyltin compounds also alludes to the formation of tin-tin bonded species as byproducts. It is within this body of work that the first synthesis of this compound was implicitly achieved and characterized.

Physicochemical Properties of this compound